tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a methylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate include:
- tert-Butyl 3-(methylamino)methyl-1-piperidinecarboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of functional groups and the piperidine ring makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 3-[1-(methylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-10(14-5)11-7-6-8-15(9-11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3 |
InChI Key |
PRWFSZXEPFDTEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
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